molecular formula C17H16Cl2O2 B8481172 1,1-Bis(4-methoxyphenyl)-2,2-dichlorocyclopropane CAS No. 22125-33-3

1,1-Bis(4-methoxyphenyl)-2,2-dichlorocyclopropane

Cat. No. B8481172
M. Wt: 323.2 g/mol
InChI Key: MBWGURPVLDNNAU-UHFFFAOYSA-N
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Patent
US03962356

Procedure details

Chloroform (0.2 moles) was added dropwise with stirring to a solution of 1,1-di-(p-methoxyphenyl)ethylene (0.1 mole) in methyl cyclohexane containing potassium tert-butoxide (0.4 moles) at 0°C. The mixture was allowed to warm to 20°C. overnight and then poured into water. The oil phase was separated and the solvent recovered. The residual solid was recrystallized from petroleum ether to give 1-(p-methoxyphenyl)-1-(p-methoxyphenyl)-2,2-dichlorocyclopropane, m.p. 141°C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.4 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:4])(Cl)[Cl:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH2:14])=[CH:9][CH:8]=1.CC(C)([O-])C.[K+].O>CC1CCCCC1>[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2([C:10]3[CH:9]=[CH:8][C:7]([O:6][CH3:5])=[CH:12][CH:11]=3)[CH2:14][C:1]2([Cl:4])[Cl:2])=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1CCCCC1
Step Three
Name
Quantity
0.4 mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oil phase was separated
CUSTOM
Type
CUSTOM
Details
the solvent recovered
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1(C(C1)(Cl)Cl)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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